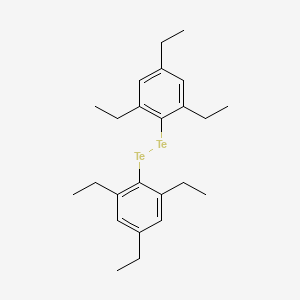
Bis(2,4,6-triethylphenyl)ditellane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4,6-triethylphenyl)ditellane is an organotellurium compound characterized by the presence of two tellurium atoms bonded to two 2,4,6-triethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-triethylphenyl)ditellane typically involves the reaction of 2,4,6-triethylphenyl lithium with tellurium tetrachloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired ditellane compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Bis(2,4,6-triethylphenyl)ditellane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: It can be reduced to form tellurium-containing anions.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while reduction could produce tellurium anions.
Scientific Research Applications
Bis(2,4,6-triethylphenyl)ditellane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds.
Biology: The compound’s unique properties make it a candidate for studying tellurium’s biological effects.
Industry: Used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which Bis(2,4,6-triethylphenyl)ditellane exerts its effects involves the interaction of the tellurium atoms with various molecular targets. These interactions can lead to the formation of tellurium-containing radicals, which can further react with other molecules. The pathways involved in these reactions are complex and depend on the specific conditions and targets.
Comparison with Similar Compounds
Similar Compounds
Bis(2-pyridyl)ditellane: Another organotellurium compound with similar structural features.
Bis(2,4,6-trimethylphenyl)ditellane: Similar in structure but with different substituents on the phenyl rings.
Uniqueness
Bis(2,4,6-triethylphenyl)ditellane is unique due to the presence of ethyl groups on the phenyl rings, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
CAS No. |
828300-76-1 |
|---|---|
Molecular Formula |
C24H34Te2 |
Molecular Weight |
577.7 g/mol |
IUPAC Name |
1,3,5-triethyl-2-[(2,4,6-triethylphenyl)ditellanyl]benzene |
InChI |
InChI=1S/C24H34Te2/c1-7-17-13-19(9-3)23(20(10-4)14-17)25-26-24-21(11-5)15-18(8-2)16-22(24)12-6/h13-16H,7-12H2,1-6H3 |
InChI Key |
ZGLRUWXXMBPHOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)[Te][Te]C2=C(C=C(C=C2CC)CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


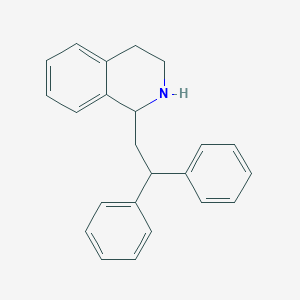
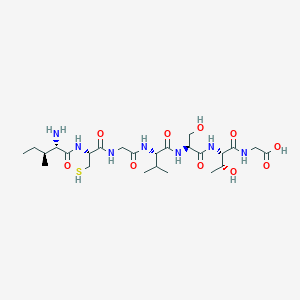

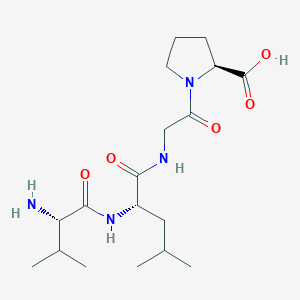
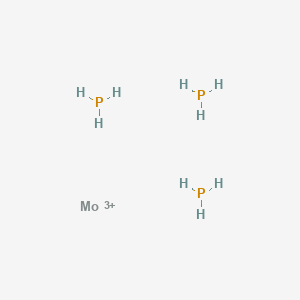

![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis-](/img/structure/B12526612.png)
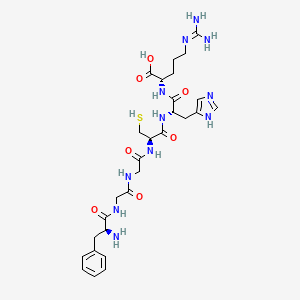
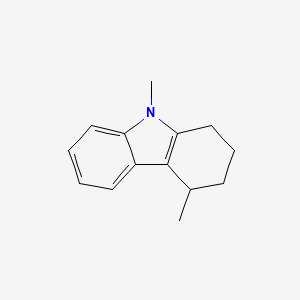
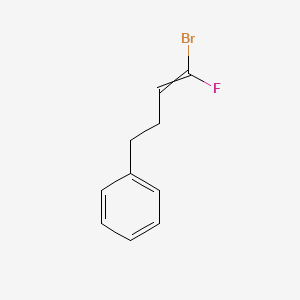
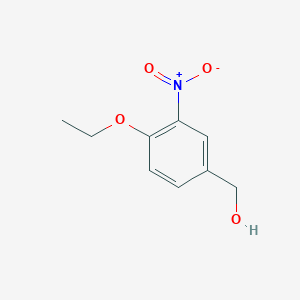
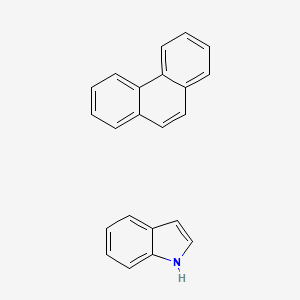
![Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12526648.png)
![Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate](/img/structure/B12526650.png)
